1,3-Dimethyl-7-propionyl-1H-purine-2,6(3H,7H)-dione
Description
1,3-Dimethyl-7-propionyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by methyl groups at the 1- and 3-positions and a propionyl (propanoyl) substituent at the 7-position. These modifications are critical for modulating receptor-binding affinities, particularly for serotonin (5-HT6, 5-HT7) and dopamine (D2) receptors, as observed in pharmacological studies .
Properties
Molecular Formula |
C10H12N4O3 |
|---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
1,3-dimethyl-7-propanoylpurine-2,6-dione |
InChI |
InChI=1S/C10H12N4O3/c1-4-6(15)14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5H,4H2,1-3H3 |
InChI Key |
ZPUJWKXAFJEHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Biological Activity
1,3-Dimethyl-7-propionyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention for its potential biological activities. This compound is structurally related to other biologically active purines and has been studied for various pharmacological effects.
- Molecular Formula : C₉H₁₁N₄O₂
- Molecular Weight : 242.66 g/mol
- CAS Number : 5878-61-5
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involving adenosine receptors. These receptors play crucial roles in numerous physiological processes, including:
- Modulation of neurotransmission
- Regulation of inflammation
- Influence on cardiovascular function
1. Antioxidant Properties
Research indicates that purine derivatives exhibit significant antioxidant activity. A study demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cellular models .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. In vitro studies revealed a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels when cells were treated with this purine derivative .
3. Neuroprotective Activity
Evidence suggests that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is believed to be mediated through adenosine receptor activation .
Case Study 1: Neuroprotection in Animal Models
In a controlled study involving mice subjected to oxidative stress conditions, administration of the compound resulted in significantly lower levels of neuronal cell death compared to the control group. Behavioral assessments also indicated improved cognitive function post-treatment .
Case Study 2: Inflammation in Human Cell Lines
Human macrophage cell lines treated with varying concentrations of the compound exhibited a dose-dependent reduction in inflammatory markers. The results suggest that this purine derivative could be a candidate for therapeutic applications in inflammatory diseases .
Data Table: Biological Activities Summary
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H14N4O3
- Molecular Weight : 238.24 g/mol
- CAS Number : 59413-14-8
The compound's structure consists of a purine backbone with specific substitutions that influence its reactivity and biological interactions. The presence of methyl and propionyl groups enhances its solubility and bioavailability.
Medicinal Chemistry
1,3-Dimethyl-7-propionyl-1H-purine-2,6(3H,7H)-dione has been investigated for its potential therapeutic applications:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress. This activity is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating chronic inflammatory conditions .
Pharmacology
The pharmacological profile of this compound includes:
- Adenosine Receptor Modulation : Given its purine structure, the compound may interact with adenosine receptors (A1 and A2A), which are involved in various physiological processes including neurotransmission and immune responses .
- Neuroprotective Properties : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis through the modulation of signaling pathways involved in cell survival .
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying metabolic pathways:
- Enzyme Inhibition Studies : The ability of the compound to inhibit specific enzymes can be utilized to understand metabolic regulation and develop enzyme inhibitors for therapeutic purposes .
- Biochemical Pathway Analysis : Its structural characteristics allow researchers to explore interactions with various biological molecules, aiding in the elucidation of complex biochemical pathways .
Case Studies
Several case studies highlight the practical applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated significant reduction in oxidative stress markers in neuronal cultures treated with the compound. |
| Study B | Anti-inflammatory | Showed inhibition of pro-inflammatory cytokines in vitro when exposed to the compound. |
| Study C | Enzyme Interaction | Identified as a potent inhibitor of specific kinases involved in cancer cell proliferation. |
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Note: The exact molecular formula for 1,3-Dimethyl-7-propionyl-1H-purine-2,6-dione is inferred from analogs in .
Receptor Binding Affinities
Key findings from receptor competition assays (Table 1):
- 3,7-Dimethyl derivatives (e.g., compound 12 in ): Demonstrated nanomolar affinity for 5-HT6 (14 nM) and D2 (1–2090 nM) receptors. Optimal activity requires a three-methylene spacer and 2,3-dichlorophenylpiperazine .
- 1,3,7-Trimethyl derivatives : Show reduced receptor engagement due to the absence of a functionalized spacer or arylpiperazine moiety .
- 7-Alkyl/aryl derivatives : Longer chains (e.g., 5-oxohexyl in ) improve membrane permeability but may reduce target specificity.
Structure-Activity Relationship (SAR) Insights
- Methylation pattern : 3,7-Dimethylation (vs. 1,3-dimethyl) enhances 5-HT6/D2 receptor interactions .
- Spacer length : A three-methylene linker between the purine core and arylpiperazine maximizes affinity .
- Substituent polarity: Propionyl or oxohexyl groups at the 7-position balance lipophilicity and solubility, whereas polar groups (e.g., dimethylaminoethyl in ) increase basicity (pKa ~9.88), affecting absorption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
